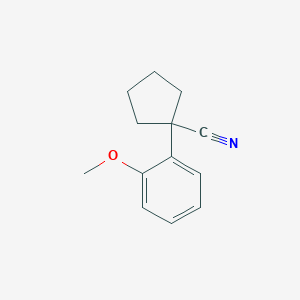

1-(2-Methoxyphenyl)cyclopentanecarbonitrile

Description

Properties

IUPAC Name |

1-(2-methoxyphenyl)cyclopentane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-15-12-7-3-2-6-11(12)13(10-14)8-4-5-9-13/h2-3,6-7H,4-5,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKNOXTVAKREZET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2(CCCC2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Methoxyphenyl)cyclopentanecarbonitrile typically involves the reaction of 2-methoxybenzyl cyanide with cyclopentanone under specific conditions. The reaction is usually catalyzed by a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to facilitate the formation of the desired product.

Chemical Reactions Analysis

1-(2-Methoxyphenyl)cyclopentanecarbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the nitrile group to an amine.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Methoxyphenyl)cyclopentanecarbonitrile is utilized in various scientific research fields, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies involving organic synthesis and reaction mechanisms.

Biology: This compound is used in biochemical assays to study enzyme interactions and metabolic pathways.

Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development.

Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)cyclopentanecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations

1-(4-Methoxyphenyl)cyclopentanecarbonitrile (CAS 1206-15-1)

- Molecular Formula: C₁₃H₁₅NO

- Molecular Weight : 201.27 g/mol

- Key Differences: The methoxy group is para-substituted, leading to reduced steric hindrance compared to the ortho-substituted analog.

Substituent Electronic Effects

1-(2,4-Difluorophenyl)cyclopentane-1-carbonitrile (CAS 1260758-81-3)

- Molecular Formula : C₁₂H₁₁F₂N

- Molecular Weight : 207.22 g/mol

- Key Differences :

1-(4-Aminophenyl)cyclopentanecarbonitrile (CAS 115279-73-7)

- Molecular Formula : C₁₂H₁₄N₂

- Molecular Weight : 186.25 g/mol

- Key Differences: The amino group is a stronger electron donor than methoxy, enhancing nucleophilicity. Predicted boiling point: 375°C (higher than methoxy derivatives due to increased polarity) .

Halogen-Substituted Derivatives

1-(5-Bromo-2-methoxyphenyl)cyclopentanecarbonitrile (CAS 75097-56-2)

- Molecular Formula: C₁₃H₁₄BrNO

- Molecular Weight : 280.16 g/mol

- Increased molecular weight impacts solubility and crystallization behavior .

1-(3-Fluorophenyl)cyclopentanecarbonitrile (CAS 214262-90-5)

Ring Size Variations

1-(2-Methoxyphenyl)cyclopropanecarbonitrile (CAS 74204-96-9)

- Molecular Formula: C₁₁H₁₁NO

- Molecular Weight : 173.21 g/mol

- Key Differences: Cyclopropane ring introduces angle strain, increasing reactivity in ring-opening reactions.

Functional Group Modifications

1-(2-Methoxyphenyl)cyclopentanecarboxylic Acid (CAS 74316-88-4)

- Molecular Formula : C₁₃H₁₆O₃

- Molecular Weight : 220.27 g/mol

- Key Differences :

- Replacement of nitrile with carboxylic acid alters acidity (pKa ~5) and enables salt formation.

- Applications: Intermediate for amide or ester derivatives .

Biological Activity

1-(2-Methoxyphenyl)cyclopentanecarbonitrile is an organic compound with the molecular formula C₁₃H₁₅NO and a molecular weight of approximately 201.26 g/mol. This compound has garnered attention due to its potential biological activities, particularly as an anticonvulsant agent. The unique structural features of 1-(2-Methoxyphenyl)cyclopentanecarbonitrile, including a cyclopentane ring and a methoxy-substituted phenyl group, facilitate its interaction with biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound consists of a cyclopentane ring bonded to a methoxy-substituted phenyl group and a carbonitrile functional group. Its structure can be represented as follows:

Key Features:

- Molecular Formula: C₁₃H₁₅NO

- Molecular Weight: 201.26 g/mol

Anticonvulsant Potential

Research indicates that 1-(2-Methoxyphenyl)cyclopentanecarbonitrile exhibits significant anticonvulsant properties. Compounds with similar structures have shown efficacy in modulating neurological pathways, which is critical for treating epilepsy and other neurological disorders. Preliminary studies suggest that this compound may influence synaptic transmission and neuronal excitability by interacting with neurotransmitter receptors .

Mechanism of Action:

The mechanism through which 1-(2-Methoxyphenyl)cyclopentanecarbonitrile exerts its anticonvulsant effects likely involves:

- Binding to GABA receptors: Enhancing inhibitory neurotransmission.

- Modulating voltage-gated ion channels: Influencing neuronal excitability.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 1-(2-Methoxyphenyl)cyclopentanecarbonitrile, it is beneficial to compare it with structurally related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(4-Methoxyphenyl)cyclopentanecarbonitrile | C₁₃H₁₅NO | Contains a para-methoxy substituent |

| 1-(3-Methoxyphenyl)cyclopentanecarbonitrile | C₁₃H₁₅NO | Contains a meta-methoxy substituent |

| 1-(Phenyl)cyclopentanecarbonitrile | C₁₂H₁₃N | Lacks methoxy groups; simpler aromatic structure |

| 1-(2-Bromo-5-methoxyphenyl)cyclopentanecarbonitrile | C₁₃H₁₂BrN | Contains bromine; different reactivity profile |

The presence of the methoxy group in the ortho position contributes to distinct electronic properties and potential biological activities, emphasizing the uniqueness of this compound.

Research Findings and Case Studies

Several studies have explored the anticonvulsant activity of compounds similar to 1-(2-Methoxyphenyl)cyclopentanecarbonitrile. For example, in a comparative study involving various derivatives, certain compounds exhibited potent anticonvulsant profiles in seizure models (scPTZ and MES screens). The results indicated that compounds structurally similar to 1-(2-Methoxyphenyl)cyclopentanecarbonitrile could achieve significant protection against induced seizures at lower dosages compared to established anticonvulsants like Phenobarbital and Ethosuximide .

Table: Anticonvulsant Screening Results

| Compound ID | ED50 (mmol/kg) | Reference Compound | ED50 (mmol/kg) |

|---|---|---|---|

| Compound 6g | 0.0043 | Phenobarbital | 0.06 |

| Compound 6e | 0.019 | Diphenylhydantoin | 0.034 |

These findings highlight the potential of derivatives like 1-(2-Methoxyphenyl)cyclopentanecarbonitrile in developing new therapeutic agents for epilepsy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Methoxyphenyl)cyclopentanecarbonitrile, and how can reaction conditions be optimized?

- Methodology : A common approach involves Friedel-Crafts alkylation followed by nitrile introduction. For example, cyclopentane intermediates can be functionalized via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using aryl boronic acids and cyano precursors . Optimization includes temperature control (e.g., 80°C for Pd-mediated reactions) and solvent selection (ACN/DMF mixtures improve yield in polar aprotic conditions) . Monitoring via TLC or HPLC ensures intermediate purity.

Q. How can researchers verify the structural integrity of 1-(2-Methoxyphenyl)cyclopentanecarbonitrile post-synthesis?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is definitive for confirming bond angles and stereochemistry. For example, related cyclopentane-carbonitrile analogs (e.g., 1-(4-Methoxyphenyl) derivatives) were resolved using SCXRD at 113 K with an R factor of 0.035 . Complementary techniques include / NMR (methoxy protons at δ ~3.8 ppm; nitrile carbon at δ ~120 ppm) and FT-IR (C≡N stretch ~2240 cm).

Q. What safety protocols are critical when handling nitrile-containing compounds like this derivative?

- Methodology : Use chemical fume hoods for synthesis and purification. Avoid skin contact with nitriles (risk of cyanide release via metabolism). Storage at 0–6°C in airtight containers prevents degradation . Emergency protocols include immediate decontamination with water and NaHCO solutions for spills .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 1-(2-Methoxyphenyl)cyclopentanecarbonitrile in nucleophilic addition reactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density around the nitrile group. For structurally similar compounds (e.g., 1-fluorophenyl analogs), LUMO maps reveal nitrile electrophilicity, guiding nucleophile selection (e.g., Grignard reagents vs. amines) . Solvent effects (dielectric constant) are simulated using COSMO-RS.

Q. What discrepancies arise in spectroscopic data for ortho-substituted methoxy-carbonitrile compounds, and how can they be resolved?

- Methodology : Steric hindrance from the 2-methoxy group can distort NMR signals (e.g., splitting anomalies in cyclopentane protons). Use deuterated solvents (CDCl) and 2D NMR (HSQC, HMBC) to resolve coupling patterns. For example, in 1-(4-Methoxyphenyl) analogs, HMBC correlations confirm methoxy-carbon connectivity .

Q. How does the steric environment of the cyclopentane ring influence catalytic hydrogenation of the nitrile group?

- Methodology : Hydrogenation with Raney Ni or Pd/C under H (1–3 atm) converts nitriles to amines. Steric effects from the methoxy group slow reaction kinetics. Kinetic studies (e.g., GC-MS monitoring) show lower yields (~60%) compared to para-substituted analogs (~85%) due to hindered catalyst access .

Q. What strategies mitigate byproduct formation during multi-step synthesis of this compound?

- Methodology : Byproducts like cyclopentene intermediates (from dehydration) are minimized via low-temperature cyclization (0–5°C) and anhydrous conditions. Silica gel chromatography (hexane/EtOAc gradient) separates nitrile products from impurities. Purity validation requires GC-MS or HPLC (C18 column, λ = 254 nm) .

Data Contradiction Analysis

Q. Conflicting reports exist on the thermal stability of 1-(2-Methoxyphenyl)cyclopentanecarbonitrile. How should researchers address this?

- Methodology : Thermogravimetric analysis (TGA) under N (heating rate 10°C/min) identifies decomposition onset (~180°C for similar nitriles) . Discrepancies may arise from impurities (e.g., residual solvents). Reproduce experiments with rigorously purified samples and compare DSC profiles to literature analogs (e.g., 1-(4-Chloro-3-fluorophenyl) derivatives) .

Q. Why do computational predictions of dipole moments differ from experimental values for this compound?

- Methodology : Experimental dipole moments (via microwave spectroscopy or solution permittivity) often exceed DFT predictions due to solvent polarization effects. For methoxy-carbonitriles, solvent interactions (e.g., DMSO vs. chloroform) increase polarity. Recalculate with explicit solvent models (PCM) and validate via dielectric constant measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.